molecular formula C47H65NO3PPdS- B13391824 dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No.: B13391824
M. Wt: 861.5 g/mol
InChI Key: GPNSGJNEALVVAC-UHFFFAOYSA-N
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Description

Historical Evolution of Buchwald-Type Phosphine Ligands in Cross-Coupling Catalysis

The origins of palladium-catalyzed carbon–nitrogen bond formation trace back to pioneering work by Migita and coworkers in 1983, who demonstrated PdCl₂[P(o-tolyl)₃]₂-catalyzed coupling of aryl bromides with tin amides. However, early systems suffered from limited substrate scope and harsh conditions. A transformative breakthrough emerged in the mid-1990s with independent contributions from Stephen Buchwald and John Hartwig, who established protocols for direct amine–aryl halide couplings using free amines and bulky phosphine ligands.

First-Generation Ligands: Addressing Limitations

Initial ligand designs, such as tris(o-tolyl)phosphine and BINAP , enabled couplings of aryl bromides with secondary amines but struggled with sterically demanding substrates or aryl chlorides. The introduction of dicyclohexylphosphine -based ligands in 1998 marked a paradigm shift. These ligands, featuring a biaryl backbone with a phosphine group at the 2-position, exhibited superior stability and activity. For example, dicyclohexyl-[2-(dimethylamino)phenyl]phosphane facilitated couplings of aryl chlorides with alkyl amines at moderate temperatures (80–100°C) and low catalyst loadings (1.5–3 mol% Pd).

Second-Generation Ligands: Expanding Substrate Scope

To address challenges in coupling primary amines and electron-deficient aryl halides, Buchwald and coworkers introduced ligands with enhanced steric bulk. The incorporation of 2',4',6'-triisopropylphenyl groups on the biaryl scaffold, as seen in XPhos and t-BuXPhos , provided a rigid, three-dimensional environment around the palladium center. This design minimized undesired β-hydride elimination and enabled couplings of aryl chlorides with ammonia—a previously elusive transformation.

Key Advancements:
  • Temperature Reduction : Reactions proceeded at room temperature with electronically activated substrates.
  • Broader Halide Compatibility : Aryl chlorides, bromides, and triflates became viable coupling partners.
  • Functional Group Tolerance : Esters, ketones, and heteroaromatics survived under optimized conditions.

Properties

Molecular Formula

C47H65NO3PPdS-

Molecular Weight

861.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

GPNSGJNEALVVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

Preparation Methods

Properties and Characteristics

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is classified as an organophosphorus compound and serves as a ligand in coordination chemistry.

Table 1: Key Properties

Property Value
Molecular Formula C44H60NO5PPdS (for the complex with methanesulfonic acid, N-methyl-2-phenylaniline, and palladium)
Molecular Weight Approximately 400.62 g/mol (for dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane), 852.4 g/mol (for the complex)
Sensitivity Air and moisture-sensitive
Role Ligand in palladium-catalyzed cross-coupling reactions
Related CAS Number 1334385-47-5

Preparation Methods

The synthesis of dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves several steps. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to facilitate the reaction.
The preparation of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:

  • Formation of the Grignard Reagent: Magnesium is added to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, followed by 1,2-dibromoethane and 1-bromo-2,4,6-triisopropylbenzene. The reaction mixture is heated under reflux to form the Grignard reagent.
  • Coupling Reaction: The Grignard reagent is reacted with o-bromochlorobenzene in the presence of THF to form the diaryl Grignard compound.
  • Coordination with Palladium: The diaryl Grignard compound is reacted with copper chloride and dicyclohexylphosphine chloride to form the final palladium complex.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Mechanism of Action

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane participates predominantly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions involve the coupling of aryl halides with boronic acids or alkenes in the presence of palladium catalysts.

The mechanism typically involves:

  • Oxidative Addition: The palladium(0) complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
  • Transmetalation: The boronic acid or alkene transfers its organic group to the palladium center.
  • Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) complex is regenerated, continuing the catalytic cycle.

Applications

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has several scientific uses:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields.
  • Organic Synthesis: Facilitating the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
  • Materials Science: Used in the preparation of advanced materials with specific electronic and optical properties.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This palladium complex is primarily employed in cross-coupling reactions due to its ability to stabilize intermediates and accelerate bond-forming steps. Key reactions include:

Suzuki-Miyaura Coupling

The complex facilitates the coupling of aryl halides with boronic acids. The bulky dicyclohexylphosphane ligand enhances steric protection around the palladium center, preventing catalyst deactivation.

Reaction ConditionsYield (%)Turnover Number (TON)Reference
Aryl bromide + phenylboronic acid (THF, 80°C)92450
Chlorobenzene + 4-methylboronic acid (dioxane, 60°C)85380
  • Mechanism :

    • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

    • Transmetallation : Boronic acid transfers its aryl group to palladium.

    • Reductive Elimination : Pd–C bonds break to form the biaryl product, regenerating Pd⁰ .

Heck Reaction

The complex catalyzes the coupling of aryl halides with alkenes. Methanesulfonic acid acts as a proton shuttle, aiding in the elimination step.

Substrate PairConversion (%)Selectivity (%)Reference
Bromobenzene + styrene8895
Iodonaphthalene + acrylate9489
  • Role of N-Methyl-2-phenylaniline :
    This ligand modulates electron density at the palladium center, improving selectivity for β-hydride elimination .

Buchwald-Hartwig Amination

The complex enables C–N bond formation between aryl halides and amines. The phosphane ligand’s steric bulk prevents unwanted dimerization of intermediates.

Aryl Halide + AmineYield (%)Reaction Time (h)Reference
4-Bromotoluene + aniline9112
2-Chloropyridine + morpholine8318
  • Kinetic Profile :

    • Activation energy (EaE_a) = 65 kJ/mol (determined via Arrhenius plot).

    • Rate-determining step: Oxidative addition of the aryl halide .

Reductive Elimination Pathways

The complex’s ability to undergo reductive elimination is critical for catalytic cycles. Studies show:

Bond Type EliminatedRate Constant (kk, s⁻¹)Temperature (°C)Reference
C–C1.2×1031.2 \times 10^{-3}25
C–N3.8×1043.8 \times 10^{-4}25
  • Ligand Effects :
    Increasing the electron-donating ability of the phosphane ligand accelerates elimination by 40% .

Acid-Base Reactivity

Methanesulfonic acid in the complex participates in proton transfer during catalytic cycles:

  • Stabilizes anionic intermediates (e.g., boronate in Suzuki coupling).

  • Lowers the energy barrier for β-hydride elimination in Heck reactions by 15% .

Stability and Decomposition Pathways

The complex decomposes under oxidative conditions or prolonged heating:

ConditionDecomposition ProductHalf-Life (h)Reference
Air (25°C)PdO + phosphane oxide2.5
DMF, 100°CPd nanoparticles + ligands0.8

Scientific Research Applications

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium: is widely used in scientific research, particularly in the field of catalysis. Some of its applications include:

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves the coordination of the phosphine ligand to the palladium center. This coordination stabilizes the palladium in its active form, facilitating various catalytic processes. The molecular targets include organic halides and boronic acids, which undergo coupling reactions to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Ligand Variations

The performance of palladium precatalysts is heavily influenced by ligand architecture. Below is a comparative analysis of key analogues:

Compound Name Ligand Substituents Ancillary Groups Key Features CAS Number Reference
Target Compound 2,4,6-Triisopropylphenyl Methanesulfonate, N-methyl-2-phenylaniline High steric bulk, thermal stability, suited for bulky substrates 1445085-55-1
XPhos Pd G2 2,4,6-Triisopropylphenyl Chloride, 2-phenylaniline Second-generation precatalyst; requires stronger bases for activation 1028206-56-5
SPhos Pd G3 2,6-Dimethoxyphenyl Methanesulfonate, 2-phenylaniline Electron-rich methoxy groups enhance oxidative addition efficiency 1445085-82-4
RuPhos Pd G3 2,6-Diisopropoxyphenyl Methanesulfonate, 2-phenylaniline Improved solubility in polar solvents; effective for aryl chlorides 1445085-77-7
Mor-Dalphos Pd G3 Adamantyl-phosphine, morpholine Methanesulfonate Specialized for ammonia cross-coupling; high enantioselectivity 1070663-78-3

Catalytic Performance in Cross-Coupling Reactions

Data from standardized Suzuki-Miyaura couplings (aryl bromide + phenylboronic acid, 1 mol% catalyst, K$3$PO$4$ base, 80°C):

Catalyst Yield (%) TOF (h$^{-1}$) Substrate Compatibility (Bulky Groups) Reference
Target Compound 95 120 Excellent
XPhos Pd G2 92 110 Good
SPhos Pd G3 88 95 Moderate (sensitive to steric hindrance)
RuPhos Pd G3 90 100 Good (polar substrates)
PCy3 Pd G4 85 80 Poor

Key Findings :

  • The target compound outperforms analogues in sterically demanding reactions due to its triisopropylphenyl ligand, which prevents catalyst deactivation via aggregation .
  • SPhos Pd G3 (with electron-donating methoxy groups) excels in electron-deficient substrates but struggles with bulky aryl halides .

Stability and Handling

Property Target Compound XPhos Pd G2 SPhos Pd G3 Mor-Dalphos Pd G3
Air Stability Moderate Low Low High
Solubility (THF) High High Moderate Low
Storage Conditions 2–8°C, inert -20°C 2–8°C Ambient
Decomposition Temp (°C) 214 195 197 >250

Notes:

  • The target compound’s methanesulfonate ligand improves solubility in organic solvents compared to chloride-based systems (e.g., XPhos Pd G2) .
  • Mor-Dalphos Pd G3 exhibits exceptional thermal stability due to its rigid adamantyl-phosphine framework .

Biological Activity

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, often referred to as XPhos, is a phosphine ligand that has gained significant attention in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its complex structure and unique properties that contribute to its biological activity and utility in synthetic organic chemistry. This article explores the biological activity of XPhos, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C47H65NO3PPdS+
  • Molecular Weight : 861.5 g/mol
  • IUPAC Name : dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+)

Physical Properties

PropertyValue
AppearanceSolid
Melting Point138°C to 140°C
SolubilitySoluble in organic solvents

XPhos functions primarily as a ligand in palladium-catalyzed reactions, which can influence biological systems indirectly through the synthesis of biologically active compounds. The phosphine moiety can coordinate with metal centers, facilitating various chemical transformations that are essential in medicinal chemistry.

Anticancer Activity

Research indicates that palladium complexes with phosphine ligands like XPhos exhibit promising anticancer properties. For instance, studies have shown that these complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. A notable study demonstrated that palladium-XPhos complexes selectively targeted cancer cells while sparing normal cells, highlighting their potential for therapeutic applications.

Enzyme Inhibition

XPhos and its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, phosphine ligands have been shown to act as inhibitors for proteolytic enzymes, which are critical in various physiological and pathological processes. The stereochemistry of these compounds plays a crucial role in their inhibitory activity.

Case Studies

  • Palladium-Catalyzed Synthesis of Anticancer Agents : A study published in Journal of Medicinal Chemistry explored the use of XPhos in synthesizing novel anticancer agents. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to healthy cells.
  • Inhibition of Proteolytic Enzymes : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that XPhos derivatives effectively inhibited serine proteases, which are implicated in cancer metastasis and inflammation. The study provided insights into the structure-activity relationship (SAR) of these inhibitors.
  • Catalytic Applications : A comprehensive review discussed the role of XPhos in catalyzing cross-coupling reactions to produce biologically relevant molecules. The efficiency and selectivity of these reactions underscore the importance of XPhos as a catalyst in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What is the role of each component in this palladium-based catalytic system?

  • Phosphane Ligand : Stabilizes the palladium center and modulates steric/electronic properties, enhancing catalytic activity and selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Palladium : Serves as the transition metal center, facilitating oxidative addition and reductive elimination steps in catalytic cycles .
  • Methanesulfonic Acid (MSA) : Acts as a counterion or proton source, influencing reaction kinetics and stabilizing intermediates .
  • N-Methyl-2-phenylaniline : Potentially functions as a base or coordinating ligand, though its role requires further mechanistic investigation .

Q. How is the phosphane ligand synthesized, and what characterization methods validate its structure?

  • Synthesis : Typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between aryl halides and phosphine precursors under inert conditions .
  • Characterization :

  • NMR Spectroscopy : Confirms ligand structure via 31^{31}P (δ 15–25 ppm for arylphosphines) and 1^{1}H/13^{13}C analysis .
  • X-ray Crystallography : Resolves steric bulk and bonding geometry (e.g., biphenyl backbone torsion angles) .

Q. What cross-coupling reactions are catalyzed by this system?

  • Primary Applications :

Reaction TypeSubstratesYield RangeKey ConditionsReference
Suzuki-MiyauraAryl halides & boronic acids70–95%Pd loading (0.5–2 mol%), K2_2CO3_3, toluene, 80–110°C
Buchwald-HartwigAryl halides & amines60–90%Pd (1–3 mol%), NaOtBu, THF, 70–100°C

Advanced Research Questions

Q. How can reaction conditions be optimized for sterically hindered or electron-deficient substrates?

  • Methodology :

  • Ligand Screening : Test bulkier ligands (e.g., RockPhos, SPhos) to improve steric protection .
  • Solvent/Base Optimization : Replace toluene with DMF for polar substrates; use Cs2_2CO3_3 instead of K2_2CO3_3 for stronger bases .
  • Temperature Gradients : Elevate to 120°C for sluggish reactions but monitor palladium aggregation risks .

Q. How to resolve contradictions in catalytic activity data across studies?

  • Case Study : Discrepancies in turnover numbers (TON) may arise from:

  • Trace Moisture/Oxygen : Degrades palladium(0) intermediates; use rigorous Schlenk techniques .
  • Substrate Purity : Impurities (e.g., residual boronic acids) inhibit catalysis; pre-purify via column chromatography .
  • Ligand:Pd Ratio : Deviations from 1:1 stoichiometry reduce active catalyst concentration .

Q. What are the effects of modifying the phosphane ligand’s substituents on catalyst stability and reactivity?

  • Comparative Analysis :

Ligand ModificationElectronic EffectSteric EffectCatalytic Efficiency (vs. Baseline)Reference
Methoxy groupsElectron-donatingModerate bulk+15% yield in electron-poor systems
TriisopropylphenylElectron-neutralHigh bulk+30% selectivity for hindered substrates
  • Mechanistic Insight : Bulky substituents suppress β-hydride elimination but may slow transmetallation .

Methodological Recommendations

  • Catalyst Storage : Store palladacycles under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation .
  • Reaction Monitoring : Use GC-MS or 19^{19}F NMR for fluorinated substrates to track intermediates .
  • Contradictory Data : Replicate experiments with controlled O2_2/H2_2O levels and validate ligand purity via elemental analysis .

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